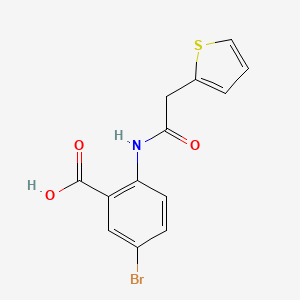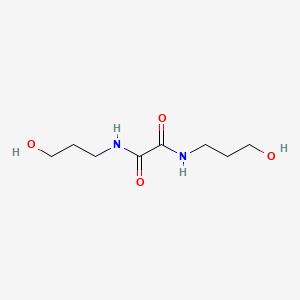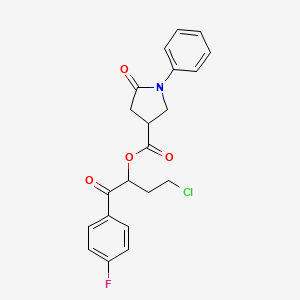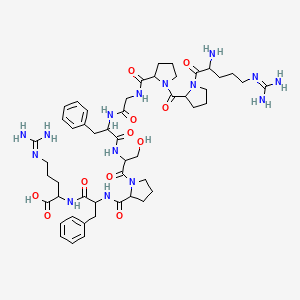![molecular formula C19H38N2O2 B15150199 Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate](/img/structure/B15150199.png)
Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate: is an organic compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are known for their ability to protect polymers from degradation caused by exposure to ultraviolet (UV) light. The compound is characterized by the presence of a piperidine ring with four methyl groups, making it sterically hindered and thus highly effective in stabilizing polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with octyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced mixing and heat transfer capabilities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is widely used as a hindered amine light stabilizer in the polymer industry. It helps in extending the life of polymers by preventing UV-induced degradation.
Biology: In biological research, derivatives of this compound are used as probes to study the effects of steric hindrance on biological systems.
Medicine: The compound and its derivatives are being explored for their potential use in drug delivery systems due to their stability and ability to protect active pharmaceutical ingredients from degradation.
Industry: Apart from its use in polymers, the compound is also used in the production of coatings, adhesives, and sealants to enhance their durability and resistance to UV light.
Mécanisme D'action
The primary mechanism by which Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate exerts its effects is through the stabilization of free radicals. The hindered amine structure allows it to effectively scavenge free radicals generated by UV light, thereby preventing the degradation of polymers. The molecular targets include the free radicals formed during the photo-oxidation of polymers, and the pathways involved are primarily those related to radical scavenging and stabilization.
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine: A precursor to many hindered amine light stabilizers.
4-Amino-2,2,6,6-tetramethylpiperidine: Another hindered amine used in light stabilization.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable nitroxyl radical used in oxidation reactions.
Uniqueness: Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate is unique due to its octyl ester group, which enhances its compatibility with various polymers and improves its solubility in organic solvents. This makes it more effective in stabilizing a wide range of polymeric materials compared to other hindered amines.
Propriétés
Formule moléculaire |
C19H38N2O2 |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate |
InChI |
InChI=1S/C19H38N2O2/c1-6-7-8-9-10-11-12-23-17(22)15-20-16-13-18(2,3)21-19(4,5)14-16/h16,20-21H,6-15H2,1-5H3 |
Clé InChI |
AEZOYXNADATBOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CNC1CC(NC(C1)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B15150122.png)
![3-[(Diphenylacetyl)amino]-4-methylbenzoic acid](/img/structure/B15150123.png)
![N-benzyl-4-{2-[(2-methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B15150129.png)

![(3-chlorophenyl)[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15150143.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B15150146.png)
![3-{[(2-{[(4-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B15150154.png)

![4-[({4-[(4-Bromophenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B15150170.png)

![N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B15150180.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B15150185.png)
![N-benzyl-4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B15150193.png)

